ゴニオトリオール

概要

説明

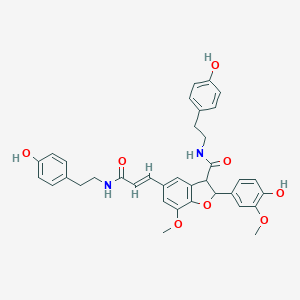

Goniotriol is a naturally occurring compound found in the plant Goniothalamus amuyon. It belongs to the class of styrylpyrone derivatives and is known for its cytotoxic properties. The molecular formula of Goniotriol is C13H14O5, and it has a molecular weight of 250.25 g/mol .

科学的研究の応用

Goniotriol has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of styrylpyrone derivatives.

Biology: Goniotriol exhibits cytotoxicity against various cancer cell lines, including KB, BC1, NCI-H187, and MCF-7

Medicine: Its cytotoxic properties make it a potential candidate for anticancer drug development.

作用機序

Target of Action

Goniotriol, a styrylpyrone found in Goniothalamus amuyon , primarily targets cancer cells . It exhibits cytotoxicity, making it a potential candidate for cancer treatment .

Mode of Action

Goniotriol interacts with its targets (cancer cells) by inducing cytotoxicity .

Biochemical Pathways

It’s known that goniotriol exhibits cytotoxicity, suggesting that it may interfere with cell proliferation and survival pathways

Result of Action

Goniotriol shows cytotoxicity with ED 50 s of 6.23, 1.38, 4.12, 4.89, 2.31μg/mL for KB, P-388, A-549, HT-29, HL-60 cells, respectively . This suggests that Goniotriol can induce cell death in these cancer cell lines, thereby inhibiting their proliferation.

準備方法

Synthetic Routes and Reaction Conditions: Goniotriol can be synthesized through a series of stereoselective reactions starting from D-glycero-D-gulo-heptono-γ-lactone. The synthetic route involves selective deacetonation, glycol cleavage oxidation, and Wittig reaction . The final product is obtained through basic methanol treatment, which yields 2-deoxy-4,6-O-isopropylidene-3-O-methyl-7-C-phenyl-D-glycero-L-ido-heptono-δ-lactone .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of Goniotriol. Most of the available data pertains to laboratory-scale synthesis for research purposes .

化学反応の分析

Types of Reactions: Goniotriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Goniotriol can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

類似化合物との比較

- Goniodiol (CAS#96422-52-5)

- Goniodiol 7-acetate (CAS#96422-53-6)

- Goniodiol 8-acetate (CAS#144429-71-0)

- Goniodiol diacetate (CAS#136778-40-0)

- Altholactone (CAS#65408-91-5)

- Isoaltholactone (CAS#124868-11-7)

Comparison: Goniotriol is unique due to its specific cytotoxic properties and its ability to induce apoptosis in cancer cells. While similar compounds like Goniodiol and Altholactone also exhibit cytotoxicity, Goniotriol’s specific molecular structure and reactivity make it distinct .

特性

IUPAC Name |

(2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCDBKHWVKLXEE-WKSBVSIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H]([C@H]2[C@H](C=CC(=O)O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317251 | |

| Record name | (+)-Goniotriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96405-62-8 | |

| Record name | (+)-Goniotriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96405-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Goniotriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096405628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Goniotriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of goniotriol?

A1: Goniotriol possesses the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol. [, , ]

Q2: What spectroscopic data is available for characterizing goniotriol?

A2: Researchers frequently employ Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and confirmation of goniotriol. [, ] X-ray crystallography has also been used to determine the structure and relative stereochemistry of goniotriol. []

Q3: Are there any characteristic spectral features of goniotriol?

A3: Yes, the proton NMR spectra of substituted 5,7-O-isopropylidene-goniotriols and their C-7 epimers exhibit distinct chemical shifts for protons at the C5 position, providing a valuable tool for their differentiation. []

Q4: What are the primary biological activities reported for goniotriol?

A4: Goniotriol has demonstrated notable in vitro antitumor activity against various cancer cell lines, including A2780, HCT-8, KB, Bel742, and K562. [, , , ] Additionally, goniotriol exhibits antibacterial activity. []

Q5: What is the mechanism of action for goniotriol's antitumor activity?

A5: While the precise mechanism is yet to be fully elucidated, studies indicate that goniotriol can induce apoptosis (programmed cell death) in K562 leukemia cells. []

Q6: How is goniotriol synthesized?

A6: Goniotriol can be synthesized through various routes. One approach utilizes α-D-glucoheptonic-δ-lactone as the starting material, involving a multi-step process. [, ] Alternative strategies employ D-glycero-D-gulo-heptono-γ-lactone [] or a Julia–Colonna asymmetric epoxidation approach. []

Q7: What is the significance of the 8R configuration in goniotriol?

A7: Research suggests that the 8R configuration of goniotriol is crucial for its biological activity. Derivatives with modifications at this position often exhibit diminished antitumor activity compared to the parent compound. []

Q8: How do structural modifications impact the antitumor activity of goniotriol?

A8: Studies on goniotriol derivatives indicate that the unsaturated ester moiety of goniotriol plays a significant role in its antitumor activity. [] Modifications to this region, such as variations in the ester chain length and substituents, can significantly influence potency. []

Q9: Have any 3D-QSAR studies been conducted on goniotriol?

A9: Yes, 3D-QSAR (Quantitative Structure-Activity Relationship) studies using CoMFA (Comparative Molecular Field Analysis) have been employed to investigate the relationship between the structure of goniotriol derivatives and their activity against A2780 tumor cells. These models provide valuable insights into the steric and electrostatic features influencing goniotriol's antitumor activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,10S,12R,13E,14R,16S)-13-Ethylidene-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B206716.png)

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)